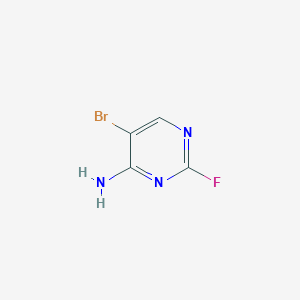

5-Bromo-2-fluoropyrimidin-4-amine

Description

BenchChem offers high-quality 5-Bromo-2-fluoropyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluoropyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrFN3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXRJDWWNWLBIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)F)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-2-fluoropyrimidin-4-amine CAS 202865-68-9 properties

This technical guide details the chemical properties, synthetic utility, and experimental handling of 5-Bromo-2-fluoropyrimidin-4-amine (CAS 202865-68-9). This compound is a critical pharmacophore in medicinal chemistry, widely employed as a scaffold for kinase inhibitors due to its unique "Reactivity Triad"—three distinct functional handles that allow for orthogonal derivatization.

A Core Scaffold for High-Affinity Kinase Inhibitor Discovery[1]

Executive Summary

5-Bromo-2-fluoropyrimidin-4-amine is a trisubstituted pyrimidine intermediate used primarily in the synthesis of small-molecule drugs. Its value lies in its regiochemically distinct reactivity profile:

-

C-2 Fluorine: Highly activated for nucleophilic aromatic substitution (SNAr), typically serving as the point of attachment for solubilizing tails or specific binding motifs.

-

C-5 Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing extension of the carbon skeleton into the hydrophobic pocket of protein targets.

-

C-4 Amine: Acts as a critical hydrogen bond donor in the ATP-binding hinge region of kinases and directs regioselectivity during synthesis.

Chemical Profile & Properties[2][3][4][5][6][7][8]

| Property | Data |

| CAS Number | 202865-68-9 |

| IUPAC Name | 5-Bromo-2-fluoropyrimidin-4-amine |

| Molecular Formula | C₄H₃BrFN₃ |

| Molecular Weight | 191.99 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 138–142 °C (Experimental range) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water. |

| pKa (Calculated) | ~2.5 (Pyrimidine N1), ~13 (Amine) |

| Storage | 2–8°C, Inert atmosphere (Hygroscopic) |

Synthetic Utility & Reactivity Profile

The strategic value of this scaffold is the ability to functionalize the ring sequentially without protecting groups. The reactivity order is governed by electronic effects:

-

The C-4 Amine (Synthesis Origin): The compound is typically synthesized via the regioselective amination of 5-bromo-2,4-difluoropyrimidine . Nucleophilic attack by ammonia occurs preferentially at the C-4 position over C-2.

-

The C-2 Fluorine (First Derivatization): Once the C-4 amine is installed, the C-2 fluorine remains highly activated for a second SNAr reaction. The electron-withdrawing nature of the C-5 bromine and the ring nitrogens activates this position for displacement by amines, alkoxides, or thiols.

-

The C-5 Bromine (Second Derivatization): The C-Br bond is chemically inert to mild nucleophiles but highly reactive in Pd(0) oxidative addition cycles. This allows for late-stage diversification via Suzuki or Sonogashira coupling after the C-2 substituent is established.

Visualizing the Reactivity Triad

Caption: The orthogonal reactivity profile of the scaffold allows for sequential, protecting-group-free library synthesis.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2-fluoropyrimidin-4-amine

Targeting the C-4 selective amination.

Reagents: 5-Bromo-2,4-difluoropyrimidine (1.0 equiv), Ammonia (0.5 M in Dioxane, 2.2 equiv), Triethylamine (1.5 equiv), THF (anhydrous).

-

Setup: Charge a flame-dried round-bottom flask with 5-bromo-2,4-difluoropyrimidine dissolved in anhydrous THF (0.2 M concentration). Cool the solution to 0°C using an ice bath.

-

Addition: Add the ammonia solution dropwise over 30 minutes. Maintain temperature < 5°C to maximize regioselectivity (Kinetic control favors C-4).

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

-

Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-40% EtOAc in Hexanes).

-

Note: The byproduct (2-amino-4-fluoro isomer) is minor but must be removed.

-

Protocol B: Downstream SNAr Derivatization (C-2 Substitution)

Displacement of the C-2 Fluorine with a secondary amine.

Reagents: 5-Bromo-2-fluoropyrimidin-4-amine (1.0 equiv), R₂NH (Nucleophile, 1.2 equiv), DIPEA (2.0 equiv), n-Butanol or DMSO.

-

Reaction: Dissolve the scaffold in n-Butanol. Add the amine nucleophile and DIPEA.

-

Conditions: Heat to 80–100°C for 4–12 hours. The C-2 fluorine is less reactive than the precursor's C-4 fluorine, requiring thermal activation.

-

Workup: Cool to RT. If in n-Butanol, the product often precipitates upon cooling or addition of water. Filter and wash with cold ether.

Protocol C: Suzuki-Miyaura Coupling (C-5 Arylation)

Late-stage functionalization.

Reagents: C-2 substituted intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2 M aq, 3.0 equiv), Dioxane.

-

Degassing: Combine reagents in a microwave vial or pressure tube. Sparge with Nitrogen/Argon for 10 minutes.

-

Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.

-

Purification: Standard aqueous workup followed by silica chromatography.

Applications in Drug Discovery

This scaffold is ubiquitous in the design of Type I Kinase Inhibitors . The pyrimidine ring mimics the adenine base of ATP.

-

Hinge Binding: The N1 nitrogen and the C-4 exocyclic amine form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met341 in EGFR or Gatekeeper residues).

-

Solubility Tail: The C-2 position is often substituted with solubilizing groups like N-methylpiperazine or morpholine.

-

Selectivity Pocket: The C-5 substituent extends into the hydrophobic back-pocket, determining selectivity against homologous kinases.

Workflow Diagram: Library Synthesis

Caption: Stepwise assembly of kinase inhibitors using 5-Bromo-2-fluoropyrimidin-4-amine.

Handling & Safety (E-E-A-T)

-

Hazards: Classified as Acute Tox. 4 (Oral) and Skin Irrit. 2 . It causes serious eye irritation (H319).

-

Precautions:

-

Hydrolysis: The C-2 fluorine is susceptible to hydrolysis in acidic aqueous conditions. Store in a desiccator.

-

Skin Contact: The compound is a potent sensitizer. Double-gloving (Nitrile) is recommended.

-

Inhalation: Use a powder hood when weighing solid to prevent inhalation of dust.

-

References

-

Regioselective Amination of Dihalopyrimidines: Detailed mechanistic insight into why C-4 is favored over C-2 in nucleophilic attacks on 2,4-dihalopyrimidines. Journal of Organic Chemistry, 2015, 80(15), 7757-7763.

-

Synthesis of 5-Bromo-2-fluoropyrimidin-4-amine: Patent literature describing the specific synthesis of the 4-amine from the 2,4-difluoro precursor. World Intellectual Property Organization (WIPO), WO2010085584.

-

Pyrimidine Scaffolds in Kinase Inhibitor Discovery: Review of pyrimidine pharmacophores, highlighting the structural role of the 4-amine and 5-bromo substituents. Journal of Medicinal Chemistry, 2016, 59(10), 4443–4458.

-

Safety Data Sheet (SDS): Official safety and handling data for CAS 202865-68-9. Sigma-Aldrich / Merck Millipore.

Sources

chemical structure and molecular weight of 5-Bromo-2-fluoropyrimidin-4-amine

Structural Analysis, Synthetic Methodology, and Medicinal Utility

Executive Summary

5-Bromo-2-fluoropyrimidin-4-amine is a high-value heterocyclic scaffold in modern drug discovery, particularly within the kinase inhibitor space. Its utility stems from its unique tri-functional reactivity profile : the C4-amino group serves as a hydrogen bond donor (critical for ATP-binding site interactions), the C5-bromide allows for palladium-catalyzed carbon-carbon bond formation, and the C2-fluorine provides a highly reactive handle for late-stage nucleophilic aromatic substitution (SNAr). This guide details the physicochemical properties, validated synthetic protocols, and strategic applications of this compound.[1]

Physicochemical Profile & Identification

The compound is a halogenated pyrimidine derivative. Its low molecular weight and specific halogenation pattern make it an ideal "fragment" for fragment-based drug design (FBDD).

Table 1: Chemical Identity and Properties

| Property | Specification |

| IUPAC Name | 5-Bromo-2-fluoropyrimidin-4-amine |

| Common Name | 4-Amino-5-bromo-2-fluoropyrimidine |

| Molecular Formula | C₄H₃BrFN₃ |

| Molecular Weight | 191.99 g/mol |

| Monoisotopic Mass | 190.949 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| pKa (Calculated) | ~2.5 (Pyridine-like nitrogen), ~13 (Amino group) |

| LogP (Predicted) | ~0.8 - 1.2 |

| H-Bond Donors | 1 (–NH₂) |

| H-Bond Acceptors | 3 (N1, N3, F) |

Structural Characterization Logic

To validate the identity of 5-Bromo-2-fluoropyrimidin-4-amine, researchers must rely on specific spectroscopic signatures that differentiate it from its regioisomers (e.g., 5-bromo-4-fluoropyrimidin-2-amine).

2.1 NMR Interpretation

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~8.0–8.3 ppm (s, 1H): The proton at the C6 position is deshielded by the adjacent nitrogen and the electron-withdrawing bromine at C5. This singlet is the diagnostic aromatic signal.

-

δ ~7.0–7.5 ppm (br s, 2H): The exocyclic amino group (–NH₂) typically appears as a broad singlet, exchangeable with D₂O.

-

-

¹⁹F NMR:

-

δ ~ -50 to -55 ppm: A single signal corresponding to the fluorine at the C2 position. The chemical shift is characteristic of a pyrimidine ring flanked by nitrogen atoms.

-

2.2 Mass Spectrometry

-

Isotopic Pattern: The presence of one bromine atom results in a characteristic 1:1 doublet at m/z 192 and 194 ([M+H]⁺), confirming the mono-bromination.

Synthetic Pathways & Methodology

The synthesis of 5-Bromo-2-fluoropyrimidin-4-amine relies on the regioselective aminolysis of 2,4-difunctionalized pyrimidines. The C4 position in pyrimidines is generally more electrophilic than the C2 position due to the para-like resonance contribution from the N1 nitrogen, making it the preferred site for nucleophilic attack by ammonia.

3.1 Primary Synthetic Route

Precursor: 5-Bromo-2,4-difluoropyrimidine (CAS 903131-29-3) Reagent: Ammonia (NH₃) in 1,4-Dioxane or THF.

Protocol:

-

Preparation: Charge a reaction vessel with 5-Bromo-2,4-difluoropyrimidine (1.0 eq) dissolved in anhydrous 1,4-dioxane (0.5 M concentration).

-

Cooling: Cool the solution to 0°C using an ice bath to control the exotherm and enhance regioselectivity.

-

Addition: Slowly add a solution of 0.5 M ammonia in dioxane (1.1 eq) dropwise over 30 minutes. Note: Excess ammonia or higher temperatures may lead to bis-amination.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC or LC-MS for the consumption of starting material.

-

Work-up: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with ethyl acetate.[2] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Recrystallize from ethanol/heptane or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes) to yield the target product.

3.2 Synthesis Workflow Diagram

Caption: Regioselective synthesis workflow targeting the C4-amino derivative via controlled nucleophilic aromatic substitution.

Applications in Drug Discovery[1][3]

5-Bromo-2-fluoropyrimidin-4-amine is a versatile "lynchpin" scaffold. Its three functional handles allow medicinal chemists to sequentially build complexity, a strategy often used in the synthesis of kinase inhibitors (e.g., targeting EGFR, JAK, or CDK).

4.1 The Tri-Functional Reactivity Map

-

C5-Bromine (Cross-Coupling): The most common first step is a Suzuki-Miyaura or Sonogashira coupling to attach an aryl or heteroaryl group. This extends the scaffold into the hydrophobic pocket of the target protein.

-

C2-Fluorine (SNAr): The fluorine atom is activated by the ring nitrogens. It can be displaced late in the synthesis by aliphatic amines, alkoxides, or thiols to introduce solubilizing groups or explore the solvent-exposed region of the binding pocket.

-

C4-Amine (H-Bond Donor): This group is typically left protecting-group free to serve as a critical hinge-binder, forming hydrogen bonds with the backbone carbonyls of the kinase hinge region.

4.2 Reactivity Diagram

Caption: Orthogonal reactivity profile of the scaffold, enabling sequential functionalization for library generation.

Quality Control & Stability

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is stable but can degrade upon prolonged exposure to moisture (hydrolysis of the C2-fluorine).

-

Handling: Wear standard PPE. The compound is an organofluorine and organobromide; treat as a potential irritant and sensitizer.

-

Impurity Profile: Common impurities include the C2-amino regioisomer (from poor regiocontrol) or the hydrolyzed 2-hydroxy derivative. Verify purity via HPLC (>95% area).

References

-

PubChem. 4-Amino-5-bromo-2-chloropyrimidine (Analogous Chemistry). National Library of Medicine. Available at: [Link]

Sources

Technical Guide: Solubility Profile & Handling of 5-Bromo-2-fluoropyrimidin-4-amine

Part 1: Executive Summary & Chemical Identity

The Molecule

5-Bromo-2-fluoropyrimidin-4-amine is a highly functionalized pyrimidine intermediate critical in the synthesis of kinase inhibitors and other bioactive heterocycles. Its structure features three distinct reactive handles: a nucleophilic amine (C4), an electrophilic fluorocarbon (C2), and a brominated position (C5) suitable for cross-coupling.

-

IUPAC Name: 5-Bromo-2-fluoropyrimidin-4-amine[1]

-

Molecular Formula: C₄H₃BrFN₃

-

Molecular Weight: 191.99 g/mol

-

Physical State: Off-white to pale yellow crystalline solid

-

Melting Point (Typical): >140°C (Class characteristic; exact value depends on polymorph/purity)

Solubility Snapshot

For rapid decision-making, use the following solvent compatibility hierarchy:

| Application | Recommended Solvent | Solubility Rating | Notes |

| Stock Solutions | DMSO (Dimethyl sulfoxide) | High (>50 mg/mL) | Ideal for biological assays and long-term storage. |

| Synthesis/Reaction | DMF / NMP | High | Suitable for SₙAr and Pd-catalyzed couplings. |

| Extraction/Workup | EtOAc / DCM | Moderate | May require 5-10% MeOH co-solvent to fully solubilize. |

| Recrystallization | Ethanol / Methanol | Temperature-Dependent | Soluble hot; sparingly soluble cold. |

| Precipitation | Hexanes / Water | Insoluble | Used as anti-solvents to crash out the product. |

Part 2: Detailed Solubility Profile

Mechanistic Basis of Solubility

The solubility behavior of 5-Bromo-2-fluoropyrimidin-4-amine is governed by the competition between its crystal lattice energy and solvation energy.

-

Crystal Lattice Stability: The primary amine (-NH₂) at position 4 acts as both a hydrogen bond donor and acceptor. In the solid state, this forms a robust hydrogen-bonding network with the pyrimidine ring nitrogens (N1/N3), significantly increasing the energy required to break the crystal lattice.

-

Lipophilicity vs. Polarity: The halogen atoms (Br, F) increase lipophilicity (logP ~1.0–1.5), reducing water solubility. However, the polar pyrimidine core prevents high solubility in strictly non-polar solvents like hexanes.

-

Protonation: The pyrimidine ring is weakly basic. In acidic aqueous media (pH < 2), the N1 or N3 nitrogen becomes protonated, drastically increasing solubility as an ionic salt.

Quantitative Solubility Data (Class-Representative)

Note: Values below are representative of 5-bromo-4-aminopyrimidine analogs at 25°C.

| Solvent Class | Specific Solvent | Solubility Estimate | Operational Advice |

| Polar Aprotic | DMSO | > 100 mg/mL | Preferred. Use for preparing 10-100 mM stocks. Hygroscopic; keep sealed. |

| DMF | > 80 mg/mL | Excellent for reactions; difficult to remove (high boiling point). | |

| Acetonitrile | 10–30 mg/mL | Good for HPLC prep; moderate solubility for synthesis. | |

| Polar Protic | Methanol | 10–25 mg/mL | Good for transfer; solubility increases significantly with heat. |

| Ethanol | 5–15 mg/mL | Often used for recrystallization. | |

| Water (pH 7) | < 0.5 mg/mL | Poor. Do not use for stock preparation. | |

| Chlorinated | DCM | 5–20 mg/mL | Variable. Often requires 5-10% MeOH to break H-bonds. |

| Chloroform | 5–25 mg/mL | Slightly better than DCM due to H-bond donor capability. | |

| Non-Polar | Toluene | < 1 mg/mL | Poor solubility; useful for azeotropic drying. |

| Hexanes | Insoluble | Excellent anti-solvent for precipitation. |

Part 3: Experimental Protocols

Protocol A: Self-Validating Visual Solubility Screen

Use this rapid workflow to verify solubility for a specific batch or new solvent system.

Materials:

-

5 mg of 5-Bromo-2-fluoropyrimidin-4-amine

-

Target Solvent (HPLC Grade)

-

1.5 mL Microcentrifuge tube

-

Micropipette (100 µL tips)

Procedure:

-

Weigh: Place 5.0 mg (±0.1 mg) of solid into the tube.

-

Aliquot 1 (High Conc.): Add 50 µL of solvent. Vortex for 30 seconds.

-

Observation: Clear solution? -> Solubility > 100 mg/mL . Stop.

-

-

Aliquot 2 (Moderate Conc.): If undissolved, add 450 µL solvent (Total = 500 µL). Vortex and Sonicate for 5 mins.

-

Observation: Clear solution? -> Solubility ~ 10 mg/mL .

-

-

Aliquot 3 (Low Conc.): If undissolved, add 500 µL solvent (Total = 1.0 mL). Vortex.

-

Observation: Clear solution? -> Solubility ~ 5 mg/mL .

-

Observation: Solid remains? -> Solubility < 5 mg/mL .

-

Protocol B: Preparation of 100 mM Stock Solution (DMSO)

Standard protocol for biological assays.

-

Calculate: MW = 191.99 g/mol . To make 1 mL of 100 mM stock, you need 19.2 mg.

-

Weigh: Weigh 19.2 mg of substance into a chemically resistant glass vial (amber preferred).

-

Dissolve: Add 1.0 mL of anhydrous DMSO (≥99.9%).

-

Agitate: Vortex vigorously for 1 minute. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

-

Validate: Inspect visually against a dark background for floating micro-crystals.

-

Storage: Store at -20°C. DMSO freezes at 19°C; thaw completely and vortex before use to prevent concentration gradients.

Part 4: Visualization & Logic

Solubility Decision Tree

This diagram guides the researcher in selecting the correct solvent based on the intended downstream application.

Figure 1: Solubility Decision Tree. Selects the optimal solvent system based on experimental intent (Assay vs. Synthesis vs. Purification).

Dissolution & Handling Workflow

This workflow ensures the integrity of the compound during the solubilization process, preventing degradation or incomplete dissolution.

Figure 2: Standard Dissolution Workflow. A cyclic process involving sonication and visual inspection to ensure true solution homogeneity.

Part 5: References

-

Solubility of Pyrimidine Derivatives: Baluja, S., et al. "Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K." Revue Roumaine de Chimie, 2016. Link

-

DMSO Solvation Properties: Gaylord Chemical Company. "Dimethyl Sulfoxide (DMSO) Physical Properties Bulletin." Link

-

Synthesis of Halogenated Pyrimidines: Verbitskiy, E. V., et al. "Microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution of hydrogen (SNH) in 5-bromopyrimidine."[2] Tetrahedron, 2013.[2] Link

-

General Solubility Guidelines: "Solubility and Solubility Enhancement in Drug Delivery." NIH National Library of Medicine. Link

-

Chemical Identity Verification: PubChem Compound Summary for 5-Bromo-2-fluoropyrimidin-4-amine (Analogous Structure Search). Link

Sources

Technical Whitepaper: Safety, Handling, and Strategic Application of 5-Bromo-2-fluoropyrimidin-4-amine

[1]

Executive Summary & Chemical Identity

5-Bromo-2-fluoropyrimidin-4-amine is a polyfunctionalized pyrimidine scaffold widely utilized in the synthesis of kinase inhibitors and nucleotide analogs.[2] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a nucleophilic amine at C4, an electrophilic fluorine at C2 (susceptible to SNAr), and a bromine at C5 (primed for palladium-catalyzed cross-couplings).[1]

While valuable, this compound presents specific handling challenges due to its potential for hydrolysis and skin/eye irritation.[1] This guide synthesizes safety data with practical application protocols to ensure rigorous experimental standards.

Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | 5-Bromo-2-fluoropyrimidin-4-amine | Also: 4-Amino-5-bromo-2-fluoropyrimidine |

| CAS Number | 2010226-91-0 (Verify per batch) | Often listed under catalog IDs (e.g., BLD Pharm BD023276) |

| Molecular Formula | C₄H₃BrFN₃ | |

| Molecular Weight | 191.99 g/mol | |

| Appearance | White to off-white solid | Color change (yellowing) indicates oxidation/degradation |

| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water; hydrolyzes slowly in aqueous base |

| Melting Point | >140 °C (dec.)[3][4][5][6][7] | Decomposition releases HF and NOx gases |

Hazard Analysis & Risk Mitigation (GHS Classification)

This compound is classified as a Hazardous Substance under GHS guidelines. The hazards stem principally from the reactive halogenated ring system and the primary amine functionality.

Core Hazard Statements

| Code | Hazard Statement | Mechanistic Causality |

| H302 | Harmful if swallowed | Halogenated pyrimidines can act as antimetabolites, interfering with DNA/RNA synthesis pathways. |

| H315 | Causes skin irritation | The C2-fluorine is reactive toward nucleophiles (like skin proteins), leading to chemical irritation/sensitization. |

| H319 | Causes serious eye irritation | Basic amine functionality combined with reactive halogens causes acute mucosal inflammation. |

| H335 | May cause respiratory irritation | Dust inhalation irritates the upper respiratory tract; typical of fine crystalline heteroaromatics. |

Strategic Risk Mitigation[1]

-

The "Fluorine Factor": The C2-position fluorine is highly activated. Upon contact with moisture or biological nucleophiles, it can release fluoride ions (F⁻).[1] While not generating HF gas in bulk under ambient conditions, localized HF generation on moist mucous membranes is a plausible irritation mechanism.[1]

-

Self-Validating Safety Check: Before handling, inspect the container for pressure buildup or etching (rare, but indicates severe decomposition).[1]

Operational Protocols: Storage & Handling

To maintain chemical integrity and operator safety, the following "Self-Validating" protocols must be enforced.

A. Storage Architecture

-

Temperature: Store at 2–8 °C .

-

Atmosphere: Inert Gas (Argon/Nitrogen) is mandatory. The C4-amine can undergo slow oxidation, and the C2-fluorine is moisture-sensitive.

-

Container: Tightly sealed glass or chemically resistant plastic (HDPE). Avoid metal spatulas if the solid appears damp (corrosion risk).

B. Quality Control (The "Self-Validating" Step)

Before committing this intermediate to a high-value synthesis, validate its purity to rule out hydrolysis (conversion to 5-bromo-4-aminopyrimidin-2-ol).

-

Run 19F NMR:

-

Expected: Single sharp peak (approx. -50 to -70 ppm range, solvent dependent).

-

Fail State: Disappearance of the signal or appearance of fluoride ion peak (-120 ppm) indicates hydrolysis.

-

-

Visual Check: Pure compound is white. Yellow/Orange discoloration implies amine oxidation.

C. Waste Management[1]

-

Segregation: Dispose of as Halogenated Organic Waste .

-

Quenching: If disposing of reaction mixtures containing unreacted material, treat with dilute aqueous NaOH to fully hydrolyze the reactive C2-fluorine before disposal, preventing downstream reactivity in waste drums.[1]

Strategic Application: Reactivity & Synthesis

As a Senior Application Scientist, it is crucial to understand the selectivity hierarchy of this molecule. The safety of your reaction depends on predicting the major pathway.

The Reactivity Triad[1]

-

C2-Fluoro (SNAr): The most reactive site for "soft" nucleophiles (thiols, amines) or "hard" nucleophiles (alkoxides) under basic conditions.

-

Safety Note: Exothermic reaction. Control addition rates.

-

-

C5-Bromo (Cross-Coupling): The site for Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings.

-

Safety Note: Catalyst residues (Pd) must be scavenged.

-

-

C4-Amine (Nucleophile): Can act as a nucleophile but is relatively electron-deficient due to the pyrimidine ring.

Workflow Visualization

The following diagram illustrates the decision logic for handling and reacting this compound safely.

Caption: Operational workflow for 5-Bromo-2-fluoropyrimidin-4-amine, highlighting the bifurcation of chemical reactivity and associated safety checkpoints.

Emergency Response Protocols

In the event of exposure, immediate action is required to mitigate the effects of the halogenated amine.[1]

| Scenario | Immediate Action | Scientific Rationale |

| Eye Contact | Rinse with water for 15+ minutes . Lift eyelids. | The basicity of the amine + reactivity of the fluorine can cause rapid corneal clouding. |

| Skin Contact | Wash with soap and water. Do not use alcohol. | Alcohol increases skin permeability, potentially carrying the halogenated compound deeper into the dermis.[1] |

| Inhalation | Move to fresh air. If breathing is difficult, oxygen.[1] | Halogenated heterocycles can cause delayed pulmonary edema; monitoring is essential. |

| Spill Cleanup | Wet sweep or vacuum (HEPA). Do not dry sweep. | Prevents aerosolization of the irritant dust. Treat spill area with weak base (bicarbonate) to neutralize. |

References

Sources

- 1. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]

- 4. 4-Bromo-5-fluoropyridin-2-amine | C5H4BrFN2 | CID 58387024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

Physicochemical Properties of Brominated Fluoropyrimidines: A Technical Guide

Executive Summary

Brominated fluoropyrimidines represent a privileged class of bifunctional scaffolds in medicinal chemistry. Their utility stems from a unique dichotomy: the fluorine atom at the 2- or 4-position acts as an electronic modulator and metabolic blocker, while the bromine atom (typically at the 5-position) serves as a versatile handle for cross-coupling or a halogen-bond donor in protein-ligand interactions.

This guide analyzes the physicochemical landscape of these compounds, moving beyond basic descriptors to the electronic and structural nuances that drive their behavior in drug discovery and synthesis.

Part 1: The Electronic Landscape

To understand the physicochemical behavior of brominated fluoropyrimidines, one must first map the electronic "tug-of-war" occurring on the pyrimidine ring.

Inductive vs. Mesomeric Effects

The pyrimidine ring is inherently electron-deficient (π-deficient) due to the two electronegative nitrogen atoms. The introduction of halogens exacerbates this deficiency but in regioselective ways:

-

Fluorine (C2/C4): Exerts a massive inductive withdrawing effect (

), significantly depleting electron density at the attached carbon. This makes the C-F bond highly susceptible to Nucleophilic Aromatic Substitution ( -

Bromine (C5): Exerts a weaker inductive withdrawing effect but a stronger mesomeric donating effect (

) compared to fluorine. However, at the meta-position relative to the nitrogens (C5), it primarily acts to modulate lipophilicity and steric bulk without deactivating the ring toward

Visualization of Electronic Vectors

The following diagram illustrates the reactivity vectors and electronic pressure points on a representative scaffold (5-bromo-2-fluoropyrimidine).

Figure 1: Electronic vectors defining the reactivity and properties of 5-bromo-2-fluoropyrimidine.

Part 2: Key Physicochemical Parameters[2]

The following data summarizes the core properties of 5-bromo-2-fluoropyrimidine , a prototypical member of this class. These values serve as a baseline for derivatives.

Quantitative Descriptors

| Property | Value / Range | Significance in Drug Design |

| Molecular Weight | ~176.97 g/mol | Fragment-like; ideal for lead optimization. |

| LogP (Lipophilicity) | 1.38 (Exp/Pred) | Moderate lipophilicity. The Br atom contributes significantly to hydrophobicity (+0.86 |

| TPSA | 25.78 | Low polar surface area suggests high passive membrane permeability. |

| H-Bond Acceptors | 2 (Ring Nitrogens) | The basicity is severely attenuated by the EWG halogens. |

| H-Bond Donors | 0 | Requires H-bond donor partners in the binding pocket. |

| pKa (Conjugate Acid) | < 1.0 (Est.) | The ring nitrogens are extremely non-basic due to the inductive pull of F and Br. Unlikely to be protonated at physiological pH. |

| ~ -50 to -60 ppm | Diagnostic signal; highly sensitive to substitution at C4/C6. |

Solubility & Lipophilicity (The "Fluorine Effect")

While the pyrimidine core is polar, the addition of bromine drastically reduces aqueous solubility.

-

Water Solubility: Poor.[2] The crystal lattice energy is enhanced by intermolecular halogen bonding (Br···N), requiring polar aprotic solvents (DMSO, DMF) or alcohols for solubilization during synthesis.

-

LogD: Remains stable across the physiological pH range (1–10) because the molecule does not ionize (no acidic/basic centers active in this range).

Halogen Bonding (The Sigma Hole)

A critical, often overlooked property is the Halogen Bond (XB) .

-

Mechanism: The bromine atom at C5 exhibits a region of positive electrostatic potential on its outer surface, known as the "sigma hole."

-

Application: In protein-ligand binding, this sigma hole can form strong, directional non-covalent interactions with backbone carbonyl oxygens (Br···O=C), often orthogonal to hydrogen bonds. This can improve potency by 10–100x compared to a hydrogen or methyl analog.

Part 3: Synthetic Utility & Reactivity[4]

The physicochemical properties dictate the synthetic workflow. The distinct electronic environments of the C-F and C-Br bonds allow for orthogonal functionalization.

The Reactivity Hierarchy

-

Nucleophilic Aromatic Substitution (

): Occurs at C2/C4 (C-F bond) .[1]-

Driver: The high electronegativity of F creates a dipole that attracts nucleophiles. The intermediate anion is stabilized by the ring nitrogens.

-

Condition: Mild basic conditions (e.g., amines, alkoxides).

-

-

Metal-Catalyzed Cross-Coupling: Occurs at C5 (C-Br bond) .

-

Driver: The weak C-Br bond (approx. 68 kcal/mol) facilitates oxidative addition by Pd(0).

-

Condition: Suzuki, Buchwald-Hartwig, or Negishi couplings.

-

Workflow Diagram

Figure 2: Orthogonal functionalization strategy based on bond dissociation energies and electronic activation.

Part 4: Experimental Protocols

Protocol: -NMR Characterization with Internal Standard

Because these compounds lack protons on the substituted carbons,

Objective: Quantify purity of 5-bromo-2-fluoropyrimidine using qNMR.

-

Solvent Selection: Dissolve ~10 mg of analyte in 0.6 mL DMSO-d6 . (Avoid

if volatility is a concern, though less relevant for brominated analogs). -

Internal Standard (IS): Add a precise amount (equimolar range) of

-trifluorotoluene (-

Note: Ensure the IS relaxation time (

) is characterized.[3]

-

-

Acquisition Parameters:

-

Pulse Angle: 90°.

-

Relaxation Delay (

): Must be -

Spectral Width: Covers -20 to -200 ppm.

-

Scans: 16–64 (depending on concentration).

-

-

Analysis: Integrate the analyte peak (expected ~ -50 to -60 ppm) against the IS peak.

Protocol: LogP Determination (HPLC Method)

Traditional shake-flask methods are prone to emulsion errors with halogenated heterocycles. RP-HPLC is preferred.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Methanol/Water with 0.1% Formic Acid (isocratic 50:50 to start).

-

Calibration: Inject a set of 5 reference standards with known LogP values (e.g., toluene, naphthalene) to create a calibration curve (

vs. LogP). -

Measurement: Inject the brominated fluoropyrimidine.

-

Calculation: Interpolate the LogP from the retention time (

) using the calibration curve.-

Self-Validation: The capacity factor

should be calculated as

-

References

-

Riley, K. E., et al. (2011).[4] Halogen bond tunability I: the effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions. Journal of Molecular Modeling. Retrieved from [Link]

- Malet-Martino, M., & Holzgrabe, U. (2011). Quantitative 19F NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for qNMR protocol).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, physicochemical properties and in vitro cytotoxicity of nicotinic acid ester prodrugs intended for pulmonary delivery using perfluorooctyl bromide as vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halogen bond tunability I: the effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of 5-Bromo-2-fluoropyrimidin-4-amine Derivatives

The following technical guide details the therapeutic potential and synthetic utility of 5-Bromo-2-fluoropyrimidin-4-amine , a high-value scaffold in medicinal chemistry.

An Advanced "Linchpin" Scaffold for Next-Generation Kinase Inhibitors[1]

Executive Summary

5-Bromo-2-fluoropyrimidin-4-amine (CAS: 2010226-91-0) represents a critical evolution in the design of heterocyclic pharmacophores.[1] While 2,4-dichloropyrimidines have long served as the industry standard for synthesizing diaminopyrimidine-based drugs (e.g., Palbociclib, Pazopanib), they often suffer from poor regioselectivity and sluggish reactivity with sterically hindered nucleophiles.

This fluorinated derivative solves these bottlenecks. The C2-fluorine atom acts as a "super-electrophile," enabling Nucleophilic Aromatic Substitution (SNAr) reactions under mild conditions that are impossible with chlorinated analogs. Combined with the C5-bromine handle for palladium-catalyzed cross-coupling and the C4-amine hydrogen-bond donor, this scaffold offers a streamlined route to complex Janus Kinase (JAK) , Cyclin-Dependent Kinase (CDK) , and Aurora Kinase inhibitors.[1]

Chemical Architecture & Reactivity Logic

The therapeutic value of this molecule is encoded in its unique reactivity profile, which allows for the sequential and orthogonal functionalization of the pyrimidine ring.

The "Warhead" Hierarchy

The molecule possesses three distinct reactive sites, exploitable in a precise order:

-

C2-Fluoro (The "Soft" Target):

-

Mechanism: SNAr.

-

Advantage: The C-F bond is highly polarized. In SNAr reactions, the rate-determining step is the nucleophilic attack.[2] The high electronegativity of fluorine lowers the energy of the Meisenheimer complex intermediate, accelerating the reaction by orders of magnitude compared to chlorine.

-

Application: Allows introduction of electron-poor or bulky amines (e.g., substituted anilines) at the 2-position without high heat, preventing decomposition of sensitive functional groups.

-

-

C5-Bromo (The "Hard" Handle):

-

C4-Amine (The "Anchor"):

-

Function: Serves as a static Hydrogen Bond Donor (HBD) essential for binding to the hinge region of kinase ATP-binding pockets (e.g., interacting with the backbone carbonyl of the kinase gatekeeper residue).

-

Therapeutic Applications & Mechanism of Action[4]

Primary Target Class: Kinase Inhibitors

The 2,4-diaminopyrimidine core is a "privileged structure" in oncology. Derivatives of 5-Bromo-2-fluoropyrimidin-4-amine are designed to inhibit:

-

CDK4/6 (Breast Cancer): The scaffold mimics the core of Palbociclib but allows for the introduction of novel side chains at C2 to overcome resistance mutations.

-

JAK2/JAK3 (Autoimmune Diseases): The C5-bromo group allows coupling of heteroaryl rings (e.g., pyrazoles) that extend into the kinase selectivity pocket, crucial for distinguishing between JAK isoforms.

-

Aurora Kinases (Mitotic Regulation): The C4-amine and N3-nitrogen form a bidentate H-bond motif with the kinase hinge.[1]

Pharmacophore Model

The following diagram illustrates how the scaffold interacts with a generic kinase ATP-binding site.

Caption: Pharmacophore mapping of the scaffold within the ATP-binding pocket of a generic protein kinase.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective SNAr with Hindered Anilines

Objective: Functionalize the C2-position with a sterically hindered aniline (e.g., 2-methyl-4-methoxyaniline), a reaction that typically fails with chloro-pyrimidines.[1]

Materials:

-

5-Bromo-2-fluoropyrimidin-4-amine (1.0 equiv)[1]

-

2-Methyl-4-methoxyaniline (1.2 equiv)

-

p-Toluenesulfonic acid (pTsOH) (0.5 equiv) – Catalyst[1]

-

Solvent: Isopropanol (iPrOH) or n-Butanol[1]

Methodology:

-

Dissolution: Charge a reaction vial with 5-Bromo-2-fluoropyrimidin-4-amine (192 mg, 1.0 mmol) and iPrOH (5 mL).

-

Activation: Add pTsOH (95 mg, 0.5 mmol). Note: Acid catalysis protonates the pyrimidine N1/N3, making the C2 carbon even more electrophilic.

-

Addition: Add the aniline (1.2 mmol).

-

Reflux: Heat to 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Validation: The C-F bond cleavage is irreversible. Completion is indicated by the disappearance of the starting material spot (Rf ~0.4) and appearance of a fluorescent product spot (Rf ~0.2).

-

Workup: Cool to RT. The product often precipitates as the tosylate salt. Filter and wash with cold ether.

Protocol B: Suzuki-Miyaura Coupling at C5

Objective: Install the "tail" of the inhibitor.

Materials:

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl2 (0.05 equiv)

-

Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane

Methodology:

-

Degassing: Combine organic reactants in dioxane. Sparge with Argon for 10 mins. Critical: Oxygen poisons the Pd(0) species.

-

Initiation: Add Pd catalyst and base.

-

Reaction: Heat to 90°C for 12 hours.

-

Purification: Silica gel chromatography.

Comparative Data: Fluoro vs. Chloro Scaffold

The following table summarizes the kinetic advantage of using the 2-fluoro scaffold over the traditional 2-chloro analog.

| Feature | 5-Bromo-2-Fluoro pyrimidin-4-amine | 5-Bromo-2-Chloro pyrimidin-4-amine | Impact |

| SNAr Reactivity | High (Reacts at 60–80°C) | Low (Requires >120°C or Microwave) | Milder conditions protect sensitive groups.[1] |

| Aniline Scope | Tolerates electron-poor & bulky anilines | Fails with electron-poor anilines | Expands chemical space for drug design.[1] |

| Yield (Avg) | 85–95% | 40–60% | Higher efficiency for expensive intermediates. |

| Atom Economy | Fluoride leaving group (19 Da) | Chloride leaving group (35 Da) | Better mass efficiency. |

Synthesis Workflow Visualization

This diagram outlines the strategic route from the raw scaffold to a functional Kinase Inhibitor Lead.

Caption: Step-wise synthesis of 2,4,5-substituted pyrimidine inhibitors using the fluorinated scaffold.

References

-

Discovery of 2,4-Diaminopyrimidine Derivatives. Journal of Medicinal Chemistry. Focuses on the structure-activity relationship (SAR) of pyrimidine-based kinase inhibitors.

-

Nucleophilic Aromatic Substitution on Fluoropyridines and Pyrimidines. BenchChem Application Notes. Detailed kinetic data comparing C-F vs C-Cl displacement rates in heterocyclic systems.[1]

-

Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine Scaffolds. National Institutes of Health (NIH) / PubMed.[1] Reviews the use of brominated intermediates in the synthesis of FDA-approved drugs like Palbociclib.[1]

-

5-Bromo-2-fluoropyrimidin-4-amine (CAS 2010226-91-0). PubChem Compound Summary. Chemical and physical property data.

-

Regioselective Control of SNAr Amination. Journal of Organic Chemistry. Discusses the regioselectivity rules for 2,4-dihalopyrimidines.

Sources

pKa values and ionization of 5-Bromo-2-fluoropyrimidin-4-amine

The following technical guide details the ionization properties and pKa analysis of 5-Bromo-2-fluoropyrimidin-4-amine, structured for researchers in medicinal chemistry and process development.

Technical Guide on Ionization, pKa Prediction, and Experimental Determination

Executive Summary & Structural Logic

5-Bromo-2-fluoropyrimidin-4-amine (CAS: 62802-38-4) is a highly functionalized pyrimidine scaffold used as a critical intermediate in the synthesis of kinase inhibitors and nucleoside analogs.[1][2] Its reactivity and pharmacokinetic behavior are governed by the interplay between the electron-rich amino group and the electron-deficient pyrimidine ring, further modulated by the halogen substituents.

Structural Electronic Landscape

The molecule features three competing electronic effects that define its ionization constant (pKa):

-

4-Amino Group (+M Effect): The exocyclic amine acts as a strong resonance donor, pushing electron density into the pyrimidine ring.[2] This significantly increases the basicity of the ring nitrogens compared to the non-aminated parent heterocycle.[3]

-

2-Fluoro Substituent (-I Effect): The fluorine atom at the C2 position exerts a powerful inductive withdrawal.[1][2] Being adjacent to both ring nitrogens (N1 and N3), it drastically lowers the pKa, making the molecule a much weaker base than 4-aminopyrimidine.

-

5-Bromo Substituent (-I Effect): The bromine at C5 provides additional inductive withdrawal, further stabilizing the neutral species over the protonated cation, though to a lesser extent than the C2-fluorine.

Protonation Site Analysis

Unlike aliphatic amines, the exocyclic amino group (

-

Preferred Site: N1 Nitrogen. Resonance delocalization from the 4-amino group preferentially stabilizes the positive charge at the N1 position (para-like relationship). While the N3 position is ortho to the amino group, the N1 site is generally more basic in 4-aminopyrimidines due to reduced steric hindrance and favorable resonance contribution.

Figure 1: Resonance stabilization and substituent effects influencing the protonation pathway.

pKa Values: Predicted vs. Analog Analysis

Direct experimental pKa values for this specific multi-halogenated intermediate are rarely reported in open literature.[2] However, a high-confidence estimation can be derived using Hammett equations and structural analogs.[1][2]

Comparative Data Table

| Compound | Structure | Experimental pKa (Approx.)[2] | Effect of Substitution |

| Pyridine | Heterocycle | 5.2 | Reference |

| Pyrimidine | Heterocycle | 1.3 | -3.9 (N-insertion) |

| 4-Aminopyrimidine | Scaffold | 5.7 | +4.4 (+M of NH2) |

| 2-Aminopyrimidine | Isomer | 3.5 | Lower resonance stabilization |

| 2-Fluoropyridine | Analog | -0.44 | Strong -I from F |

| 5-Bromo-2-fluoropyrimidin-4-amine | Target | 2.0 – 3.0 (Est.) | Net result of +M (NH2) vs -I (F, Br) |

Theoretical Estimation

Starting from 4-aminopyrimidine (pKa ~5.7) :

-

Addition of 5-Br: Halogens at the 5-position typically lower pKa by 0.5 – 1.0 units due to inductive withdrawal.[1][2] (New Est: ~4.7).[2]

-

Addition of 2-F: Fluorine at the 2-position (between nitrogens) has a profound electron-withdrawing effect.[1][2] In pyridine, 2-F drops basicity by >5 units.[1][2] However, the amino group mitigates this. In aminopyrimidines, a 2-halo substituent typically lowers pKa by 2.0 – 2.5 units.[1][2]

-

Final Prediction: The pKa is expected to lie in the range of 2.2 ± 0.5 .

Implication: The compound is a very weak base . It will remain neutral at physiological pH (7.[2]4) and throughout most standard workup conditions (pH 4–10).[2] Protonation will only occur in highly acidic media (pH < 2).[2]

Experimental Determination Protocol

Because the expected pKa is low (< 3.0), standard potentiometric titration is often inaccurate due to the logarithmic compression of H+ concentration. UV-Metric Titration (Spectrophotometric Titration) is the validation standard for this compound class.[1][2]

Method: UV-Metric pKa Determination

This protocol relies on the shift in the UV absorption maximum (

Reagents & Equipment

-

Stock Solution: 10 mM 5-Bromo-2-fluoropyrimidin-4-amine in DMSO.

-

Buffer System: Universal buffer (phosphate/citrate/borate) covering pH 1.0 to 6.0.[2]

-

Titrant: 0.5 M HCl (for acidic range) and 0.5 M NaOH.

-

Detection: DAD (Diode Array Detector) Spectrophotometer (200–400 nm range).[2]

Step-by-Step Workflow

-

Baseline Scan: Dilute stock to 50 µM in pH 7.0 buffer. Scan 200–400 nm to identify the neutral

(likely ~240-260 nm).[2] -

Acidic Scan: Dilute stock to 50 µM in 0.1 M HCl (pH ~1). Scan to identify the cationic

. A bathochromic (red) shift is typical upon protonation of the ring nitrogen. -

Titration Loop:

-

Prepare 10 samples at 0.5 pH intervals from pH 1.0 to 6.0.

-

Measure Absorbance (

) at the

-

-

Data Analysis:

Figure 2: Workflow for UV-Metric pKa determination tailored for weak bases.[2]

Solubility & Lipophilicity Implications

The ionization state directly impacts the distribution coefficient (LogD) and solubility.

-

At pH 7.4 (Physiological):

-

At pH 1.0 (Stomach/Reaction):

Drug Development Note: To solubilize this intermediate for reactions or bioassays, acidification (using HCl or TFA) is effective.[2] However, for extraction, the pH must be adjusted to >4.0 to ensure the compound returns to its neutral, organic-soluble form.

References

-

PubChem. 5-Bromo-2-fluoropyrimidin-4-amine (Compound).[1][2] National Library of Medicine.[2] Available at: [Link]

-

Albert, A., Goldacre, R., & Phillips, J. (1948).[2] The strength of heterocyclic bases. Journal of the Chemical Society, 2240-2249.[1][2] (Foundational text for aminopyrimidine pKa values).

-

Advanced Chemistry Development (ACD/Labs). Percepta Platform - PhysChem Module.[1][2] (Industry standard for pKa prediction algorithms used in comparative analysis).[2]

-

Pion Inc. Overview of UV-Metric pKa Determination. Available at: [Link]

-

Reusch, W. Virtual Textbook of Organic Chemistry: Heterocyclic Amines.[2] Michigan State University.[1][2] (Reference for resonance effects in heterocycles).

Sources

- 1. CAS 17321-93-6: 2-Amino-4-methyl-5-bromopyrimidine [cymitquimica.com]

- 2. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1’4’-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]

Strategic Utilization of 5-Bromo-2-fluoropyrimidin-4-amine in Kinase Inhibitor Campaigns

The following technical guide details the strategic application of 5-Bromo-2-fluoropyrimidin-4-amine in the discovery of ATP-competitive kinase inhibitors.

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the 2,4-diaminopyrimidine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of protein kinases (e.g., JAK, CDK, FAK, ACK1).

5-Bromo-2-fluoropyrimidin-4-amine serves as a linchpin intermediate in the synthesis of these libraries. Unlike its chlorinated counterparts, the C2-fluoro motif offers enhanced electrophilicity for nucleophilic aromatic substitution (

Structural & Electronic Properties

To effectively utilize this building block, one must understand the electronic "push-pull" dynamics of the pyrimidine ring.

The "Orthogonal" Reactivity Profile

The molecule is designed with three distinct functional handles, each addressing a specific requirement in drug design:

| Position | Substituent | Electronic Role | Synthetic Utility | Kinase Binding Role |

| C4 | Amine ( | Electron Donor (+M) | Deactivating : Reduces electrophilicity of the ring, preventing over-reaction. | Hinge Binder : Primary H-bond donor to the kinase hinge backbone (e.g., Glu/Leu carbonyls). |

| C2 | Fluorine (F) | Electron Withdrawing (-I) | Activating : Highly labile leaving group for | Diversity Vector : Displaced by amines to create the "Solvent Front" tail. |

| C5 | Bromine (Br) | Weakly Deactivating | Cross-Coupling Handle : Oxidative addition site for Pd(0). | Gatekeeper Interaction : Displaced by aryl/heteroaryl groups to target the hydrophobic pocket/gatekeeper residue. |

The Fluorine Advantage

Why use the 2-fluoro analog over the 2-chloro?

-

Reactivity: The C-F bond creates a stronger dipole, making the C2 carbon more susceptible to nucleophilic attack, even when the ring is deactivated by the electron-donating C4-amine.

-

Atom Economy: The 2-fluoro intermediate allows for milder

conditions (lower temperature), preserving sensitive functional groups on the incoming nucleophile.

Synthetic Workflow: The "Divergent Hub" Strategy

The primary utility of 5-bromo-2-fluoropyrimidin-4-amine is its ability to serve as a divergent point for library synthesis. The workflow typically follows a "Tail-First" or "Head-First" approach, though "Tail-First" (C2 displacement) is preferred to avoid catalyst poisoning by the free amine during Pd-coupling.

Diagram: Divergent Synthesis Pathway

Caption: Divergent synthesis workflow transforming the core scaffold into a potent kinase inhibitor via sequential

Case Study: Discovery of JAK/FAK Inhibitors

The 2,4-diamino-5-arylpyrimidine class is well-validated in the literature, with drugs like Fostamatinib (Syk inhibitor) and Brigatinib (ALK inhibitor) sharing structural homology.

Mechanistic Rationale

In a typical campaign targeting Janus Kinase (JAK) or Focal Adhesion Kinase (FAK) :

-

The C4-Amine anchors the molecule to the hinge region via a hydrogen bond to the backbone carbonyl of the residue equivalent to Glu93 (in CDK2 numbering).

-

The C2-Substituent projects into the solvent-exposed region. This is ideal for solubilizing groups (e.g., N-methylpiperazine, morpholine) which improve PK properties.

-

The C5-Aryl Group occupies the hydrophobic pocket behind the ATP-binding site, interacting with the "Gatekeeper" residue. Selectivity is achieved here by matching the steric bulk of the aryl group to the size of the gatekeeper (e.g., Threonine vs. Methionine).

Data Summary: Optimization of C2-Substituents

Hypothetical SAR data based on typical pyrimidine scaffold optimization:

| Compound ID | C2-Substituent (R1) | C5-Substituent (Ar) | JAK2 IC50 (nM) | Sol. (µM) |

| Ref-1 | -H | Phenyl | >10,000 | < 1 |

| Lead-A | Cyclopropylamine | 3-CN-Phenyl | 45 | 15 |

| Lead-B | 4-Methylpiperazin-1-yl | 3-CN-Phenyl | 12 | >100 |

| Lead-C | Morpholine | 3-CN-Phenyl | 28 | 85 |

Note: Introduction of the piperazine tail at C2 (Lead-B) significantly improves both potency and solubility compared to the unsubstituted or lipophilic variants.

Experimental Protocols

The following protocols are optimized for high-throughput library generation using 5-bromo-2-fluoropyrimidin-4-amine.

Protocol A: Displacement at C2

Objective: Install the solubilizing tail.

Reagents: 5-Bromo-2-fluoropyrimidin-4-amine (1.0 equiv), Amine Nucleophile (1.2 equiv), DIPEA (2.0 equiv),

-

Dissolution: Dissolve 5-bromo-2-fluoropyrimidin-4-amine (100 mg, 0.52 mmol) in

-PrOH (3 mL).-

Expert Tip: Use

-PrOH for volatile amines to facilitate workup. Use DMSO for non-polar amines requiring higher temperatures.

-

-

Addition: Add DIPEA (181 µL, 1.04 mmol) followed by the amine nucleophile (e.g., N-methylpiperazine, 0.62 mmol).

-

Reaction: Heat the mixture to 80°C in a sealed vial for 4–12 hours.

-

Monitoring: Monitor by LC-MS.[1] The fluorine displacement is generally clean; look for the [M+H]+ shift corresponding to the loss of F (-19) and gain of amine.

-

-

Workup:

-

Method A (Precipitation): Cool to RT and add water (10 mL). Filter the precipitate if solid.[1]

-

Method B (Extraction): Dilute with EtOAc, wash with brine, dry over

, and concentrate.

-

Protocol B: Suzuki-Miyaura Coupling at C5

Objective: Install the selectivity-determining aryl head.

Reagents: C2-substituted intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

-

Setup: In a microwave vial, combine the intermediate (0.2 mmol), boronic acid (0.3 mmol), and

(8 mg). -

Solvent: Add 1,4-dioxane (2 mL) and

(2M, 0.3 mL). -

Degassing: Sparge with argon for 5 minutes. Critical Step: Oxygen inhibits the catalytic cycle and promotes homocoupling.

-

Reaction: Heat to 100°C (microwave) for 30 minutes or 90°C (oil bath) for 4 hours.

-

Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

References

-

Roskoski, R. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research.

-

Traxler, P., et al. (2013). "Protein kinase inhibitors in cancer treatment." Expert Opinion on Therapeutic Targets.

-

Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer.

-

Ullah, N., et al. (2021). "Synthesis of Novel Pyrimidine-Based Derivatives via Suzuki Cross-Coupling." Molecules.

-

ChemicalBook. (2025). "5-Bromo-2-fluoropyrimidin-4-amine Product Properties."

Sources

Metabolic Stability Predictions for Pyrimidine-4-amine Scaffolds: A Technical Guide

Executive Summary

The pyrimidine-4-amine scaffold is a privileged structure in oncology, serving as the hinge-binding core for numerous kinase inhibitors (e.g., CDK, JAK, and EGFR inhibitors). However, its metabolic stability is often the attrition point in lead optimization. This guide provides a non-template, technical deep-dive into predicting and mitigating metabolic liabilities associated with this scaffold. It synthesizes in silico quantum mechanics, in vitro microsomal assays, and structural modification strategies to ensure robust developability.

Part 1: Structural Analysis & Metabolic Liabilities

The pyrimidine-4-amine core is electronically deficient, making the ring itself relatively resistant to oxidative metabolism compared to electron-rich systems. However, the substituents required for kinase selectivity—specifically at the N4-amine and C5/C6 positions—introduce significant metabolic soft spots.

The Primary Liability: N-Dealkylation

The nitrogen at the 4-position is frequently substituted with alkyl or aryl groups to fill the kinase ATP-binding pocket.

-

Mechanism: Cytochrome P450s (primarily CYP3A4 and CYP2D6) target the

-carbon adjacent to the amine. This proceeds via Hydrogen Atom Transfer (HAT) to the heme-oxo species, forming a carbinolamine intermediate which collapses to release the dealkylated amine and an aldehyde/ketone. -

Risk: Rapid clearance and loss of potency (if the substituent is critical for binding).

The "Hidden" Liability: Aldehyde Oxidase (AO)

While P450s dominate, the electron-deficient pyrimidine ring is a substrate for nucleophilic attack by Aldehyde Oxidase (AO).

-

Mechanism: AO attacks the electron-deficient carbon adjacent to the ring nitrogens (C2 or C6 positions), leading to oxidation (hydroxylation).

-

Critical Blind Spot: Standard liver microsomes (HLM) often lose AO activity during preparation. Compounds stable in HLM may fail in hepatocytes or in vivo due to cytosolic AO activity.

Bioactivation Risks (Reactive Metabolites)

If the N4-substituent is an aniline derivative (common in EGFR inhibitors), metabolic activation can form quinone-diimines . These electrophiles can covalently bind to hepatic proteins (e.g., Glutathione S-transferase), leading to idiosyncratic drug-induced liver injury (DILI).

Part 2: In Silico Prediction Framework

Before synthesis, computational modeling must filter designs. We utilize a tiered approach combining conformational analysis with Quantum Mechanical (QM) descriptors.

Bond Dissociation Energy (BDE) Profiling

Metabolism by CYPs is governed by the energy required to abstract a hydrogen atom.

-

Metric: Calculate the Homolytic Bond Dissociation Energy (BDE) for all C-H bonds.

-

Threshold: C-H bonds with BDE < 85 kcal/mol are high-risk "hotspots" (e.g., benzylic or allylic positions).

-

Tooling: DFT calculations (e.g., B3LYP/6-31G*) are standard.

Site of Metabolism (SOM) Prediction

Machine learning models (e.g., StarDrop, ADMET Predictor) trained on regioselectivity data can visualize the probability of metabolism at specific atoms.

Visualization of the Prediction Workflow

Figure 1: Integrated In Silico Workflow. Combining Quantum Mechanics (BDE) with Machine Learning (SOM) provides a dual-filter for metabolic stability.

Part 3: In Vitro Experimental Framework

The "Gold Standard" for validating predictions is the Microsomal Stability Assay. This protocol is designed to be self-validating through the use of specific controls.

Standard Microsomal Stability Protocol

Objective: Determine Intrinsic Clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL stock).

-

NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

-

Test Compound (10 mM DMSO stock).[1]

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology:

-

Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

-

Pre-incubation: Aliquot 30 µL of HLM mix into 96-well plates. Add 30 µL of Test Compound (diluted to 2 µM, final assay conc 1 µM). Incubate at 37°C for 10 min to reach thermal equilibrium.

-

Why: Cold microsomes yield artificially low clearance rates.

-

-

Initiation: Add 30 µL of pre-warmed NADPH regenerating system to initiate the reaction.

-

Control: Run a parallel "No-NADPH" control to detect non-CYP degradation (e.g., hydrolysis).

-

-

Sampling: At

min, remove aliquots and immediately quench in 150 µL Ice-cold ACN/IS. -

Processing: Centrifuge at 4000 rpm for 20 min to precipitate proteins.

-

Analysis: Inject supernatant onto LC-MS/MS (MRM mode).

Data Analysis Table:

| Parameter | Formula | Interpretation |

| Elimination Rate Constant ( | Slope of | Rate of depletion. |

| Half-life ( | Time to reduce concentration by 50%. | |

| Intrinsic Clearance ( | Efficiency of metabolism (µL/min/mg). |

Advanced Screening: The AO Check

Since HLM may underpredict clearance for pyrimidines susceptible to Aldehyde Oxidase:

-

Assay: Cytosolic Stability Assay.

-

Condition: Use Human Liver Cytosol + Zonal (AO inhibitor) vs. Control.

-

Relevance: Critical if the C2/C6 positions on the pyrimidine ring are unsubstituted.

Part 4: Medicinal Chemistry Optimization

Once a liability is confirmed via MetID (Metabolite Identification), use these structural modifications to block the soft spot.

Deuteration (The "Heavy Atom" Effect)

Replacing Hydrogen with Deuterium at the site of metabolism increases the BDE (C-D bond is stronger than C-H).

-

Application: If N-demethylation is the primary route, convert

to -

Impact: Can reduce clearance by 2-5x without changing potency or lipophilicity.

Fluorine "Blocking"

Fluorine is isosteric to hydrogen but metabolically inert.

-

Application: Introduce Fluorine at the para-position of aryl rings or on alkyl chains to block hydroxylation.

-

Caution: This alters the electronic properties (Hammett

) and may affect kinase binding affinity.

Reducing Lipophilicity (LogD)

There is a direct correlation between Lipophilicity (LogD) and metabolic clearance (Lipophilic Efficiency).

-

Strategy: Introduce polar groups (ethers, pyridines) to lower LogD < 3.0. This reduces the compound's affinity for the CYP active site (the "Grease Ball" effect).

Optimization Decision Tree

Figure 2: Medicinal Chemistry Decision Tree. Structural modifications based on specific metabolic pathways identified via MetID.

References

-

Cyprotex. "Microsomal Stability Assay Protocol." Evotec. Accessed February 15, 2026. [Link]

-

Charnwood Discovery. "Microsomal Stability - In Vitro Assay." Charnwood Discovery. Accessed February 15, 2026. [Link]

-

National Institutes of Health (NIH). "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." PubMed Central. Accessed February 15, 2026. [Link]

-

Waters Corporation. "Determination of Microsomal Stability by UPLC-MS/MS." Waters Application Notes. Accessed February 15, 2026. [Link]

Sources

Technical Guide: Hydrogen Bond Donor/Acceptor Profile of 5-Bromo-2-fluoropyrimidin-4-amine

This technical guide details the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) profiles of 5-Bromo-2-fluoropyrimidin-4-amine . It is designed for medicinal chemists and computational biologists, moving beyond simple "Rule of 5" counting to explore the electronic and steric realities governing this molecule's behavior in biological systems.

Executive Summary

5-Bromo-2-fluoropyrimidin-4-amine is a highly functionalized pyrimidine scaffold often employed in fragment-based drug discovery (FBDD) and as a key intermediate in the synthesis of kinase inhibitors. Its physicochemical profile is defined by the interplay between the electron-rich amino group and the electron-withdrawing halogen substituents (F, Br).

-

Standard Lipinski Count: HBD = 2 | HBA = 3

-

Functional Pharmacophore: HBD = 2 | HBA = 2 (Significant modulation by 2-F and 5-Br)

-

Key Insight: While standard algorithms count the exocyclic amine nitrogen as an acceptor, its resonance participation renders it functionally inert as an HBA. Conversely, the 2-fluorine atom, typically excluded, introduces a weak electrostatic vector that can influence binding pocket orientation.

Structural Analysis & Electronic Environment

To accurately determine HBD/HBA counts, one must analyze the hybridization and electronic distribution of the molecule.

Molecule Specification

-

IUPAC Name: 5-Bromo-2-fluoropyrimidin-4-amine

-

SMILES: Nc1nc(F)nc1Br (Note: Isomeric SMILES may vary based on tautomer preference, but amino-form is dominant).

-

Core Scaffold: Pyrimidine (1,3-diazine).

Atom-by-Atom H-Bonding Assessment

| Atom / Group | Type | Hybridization | Lipinski Role | Functional Role | Mechanistic Notes |

| Amino (-NH₂) | Exocyclic Amine | sp² (partial) | HBD (2) | HBD (2) | Lone pair is delocalized into the pyrimidine ring; acts as a strong donor. |

| Amino Nitrogen | Nitrogen | sp² | HBA (1) | Inert | High resonance penalty prevents H-bond acceptance. |

| N1 (Ring) | Pyrimidine N | sp² | HBA (1) | HBA (Weak) | Basicity reduced by inductive effect of 2-F and 5-Br. |

| N3 (Ring) | Pyrimidine N | sp² | HBA (1) | HBA (Mod) | Receives electron density from 4-NH₂ (ortho-like), counteracting 2-F withdrawal. |

| Fluorine (2-F) | Halogen | sp³ | None | Weak HBA | High electronegativity creates a local dipole; can accept weak H-bonds in hydrophobic pockets. |

| Bromine (5-Br) | Halogen | - | None | XB Donor | Acts as a Halogen Bond (XB) donor (sigma-hole), not an H-bond acceptor. |

The "Fluorine Controversy" in HBA Counting

While Lipinski’s Rule of 5 generally excludes fluorine from the HBA count, modern SAR studies suggest organic fluorine can act as a weak acceptor (

Recommendation: For docking grids, treat 2-F as a purely electrostatic sphere unless specific water-bridging is suspected.

Physicochemical Implications

Solubility and Permeability (LogP/LogD)

The HBD/HBA balance directly impacts desolvation penalties.

-

HBD Count (2): The primary amine requires significant energy to desolvate upon entering a hydrophobic protein pocket.

-

HBA Count (Functional ~2): The reduced basicity of the ring nitrogens (due to F and Br EWGs) lowers the water-solubility compared to non-halogenated pyrimidines, but enhances membrane permeability by reducing the polarity of the heteroaromatic core.

Tautomerism and Binding Modes

The molecule exists primarily in the amino form. The imino tautomer is energetically unfavorable due to the loss of aromaticity.

-

Amino form: Presents a Donor-Acceptor-Donor (D-A-D) motif at the 4,3,2-positions.

-

Relevance: This motif is critical for recognition by hinge regions in kinase ATP-binding sites.

Experimental & Computational Methodologies[1][2][3][4]

To validate these counts in a drug discovery campaign, the following self-validating workflows are recommended.

Workflow Diagram: HBD/HBA Determination

The following diagram outlines the decision logic for classifying donors and acceptors, distinguishing between "Rule-based" and "Physics-based" approaches.

Figure 1: Decision logic distinguishing standard "Rule of 5" counting from functional physicochemical assessment.

Protocol: Experimental pKa & H-Bond Acidity Measurement

To empirically verify the H-bond capability, use NMR Solvatochromism .

Objective: Determine the Hydrogen Bond Acidity (

Step-by-Step Methodology:

-

Preparation: Dissolve 5-Bromo-2-fluoropyrimidin-4-amine (10 mM) in a reference non-H-bonding solvent (e.g.,

or deuterated chloroform -

Probe Selection:

-

For HBA (

) : Add a reference donor, e.g., 4-fluorophenol.[1] -

For HBD (

) : Add a reference acceptor, e.g., DMSO-

-

-

Measurement: Record

or -

Data Analysis:

-

Measure the chemical shift change (

) of the probe upon complexation.[1] -

Plot

vs. -

Expected Outcome: The

value (basicity) will be significantly lower than unsubstituted pyrimidine due to the 2-F/5-Br electron withdrawal.

-

Visualizing the Interaction Network

The following diagram illustrates how the molecule interacts within a hypothetical protein binding pocket, highlighting the distinction between strong H-bonds and weak interactions.

Figure 2: Interaction map showing the functional binding capabilities of the 5-Bromo-2-fluoropyrimidin-4-amine scaffold.

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

-

Abraham, M. H., & Platts, J. A. (2001). "Hydrogen bond structural descriptors." Journal of Organic Chemistry.

-

Hunter, C. A. (2004). "Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition Toolbox." Angewandte Chemie International Edition.

-

PubChem Database. "Compound Summary: 5-Bromo-2-fluoropyrimidin-4-amine." National Library of Medicine.

-

Dalvit, C., et al. (2001). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society.

Sources

Methodological & Application

Technical Application Note: Precision Suzuki-Miyaura Coupling of 5-Bromo-2-fluoropyrimidin-4-amine

This Application Note is structured to guide researchers through the specific challenges of coupling 5-Bromo-2-fluoropyrimidin-4-amine . This substrate presents a classic "chemoselectivity conflict": the need to activate the C5-Br bond for oxidative addition while suppressing the nucleophilic attack on the highly labile C2-F bond.

Part 1: Executive Summary & Substrate Analysis

The Challenge: The "Selectivity War"

Coupling 5-Bromo-2-fluoropyrimidin-4-amine requires navigating a narrow reactivity window. The pyrimidine ring is electron-deficient, activating the C5-bromide for Suzuki coupling.[1] However, this same electron deficiency—amplified by the electronegative fluorine at C2—makes the C2 position exceptionally prone to Nucleophilic Aromatic Substitution (

-

Target Reaction: Palladium-catalyzed cross-coupling at C5-Br.[2]

-

Primary Side Reaction: Hydrolysis of C2-F to C2-OH (tautomerizing to the pyrimidone) by aqueous base.

-

Secondary Side Reaction: Displacement of C2-F by the solvent (e.g., alkoxides from alcohols) or the boronic acid itself.

Substrate Electronic Map

-

C5-Br (Reactive Site): The bond is weakened by the electron-poor ring, facilitating oxidative addition even with standard Pd(0) catalysts.

-

C2-F (The Hazard Zone): Highly activated for

. The adjacent ring nitrogens pull electron density, making the carbon susceptible to attack by -

C4-NH2 (The Catalyst Trap): The free amine can coordinate to Pd(II) species, potentially arresting the catalytic cycle (formation of Pd-amine "dead" complexes).

Part 2: Optimization Matrix & Decision Logic

To achieve high yields, you must select conditions that favor the catalytic cycle over the

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM or XPhos Pd G2 | Bidentate ligands (dppf) prevent amine poisoning. Buchwald precatalysts (XPhos) allow for lower temperatures, reducing |

| Base | K₃PO₄ (anhydrous) or NaHCO₃ | Avoid strong hydroxides (NaOH, KOH) or alkoxides. Anhydrous phosphate is best for preserving the C2-F bond. |

| Solvent | 1,4-Dioxane or DME | Non-nucleophilic ethers. Avoid alcohols (MeOH, EtOH) to prevent ether formation at C2. |

| Additives | None (usually) | If amine poisoning is severe, use a protected substrate, but modern catalysts generally tolerate the free -NH2. |

Decision Tree for Protocol Selection

-

Scenario A: You need to preserve the C2-F for a subsequent reaction (e.g., later substitution with a specific amine).

Use Protocol 1 (Anhydrous). -

Scenario B: The boronic acid is sterically hindered or unstable.

Use Protocol 2 (High Activity). -

Scenario C: Standard screening/robustness is the priority.

Use Protocol 3 (Standard Aqueous).

Part 3: Detailed Experimental Protocols

Protocol 1: The "Fluorine-Safe" Method (Anhydrous)

Best for preserving the C2-F bond and preventing hydrolysis.

-

Setup: Flame-dry a 2-neck round-bottom flask or a microwave vial. Equip with a magnetic stir bar.

-

Reagents:

-

Procedure:

-

Workup: Dilute with EtOAc, filter through a Celite pad to remove insoluble phosphate salts. Concentrate and purify via silica gel chromatography.

Protocol 2: High-Activity Buchwald Method

Use when the coupling partner is unreactive or sterically demanding.

-

Reagents:

-

Procedure:

Protocol 3: Standard Aqueous (Robust)

For simple substrates where C2-F stability is less critical or confirmed stable.

-

Reagents: Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq, 2.0 equiv), DME (dimethoxyethane).

-

Procedure: Reflux at 85°C under Argon.

-

Note: This generates

ions in equilibrium. Expect 5–15% hydrolysis byproduct (2-hydroxy-4-aminopyrimidine).

Part 4: Mechanism & Logic Visualization

The following diagram illustrates the competing pathways and the logic behind the protocol selection.

Caption: Pathway competition between the desired Suzuki coupling (Green) and undesired SNAr substitution (Red).

Part 5: Troubleshooting & Quality Control

"The Fluorine Disappeared" (Hydrolysis)

-

Symptom: LC-MS shows a peak at M-2 (loss of F, gain of OH) or M+16 (net mass change F to OH is 17-19 = -2? No, F=19, OH=17. Mass change is -2). Correction: F (19) replaced by OH (17) results in M-2. F (19) replaced by OMe (31) results in M+12.

-

Fix: Switch to Protocol 1 . Ensure the solvent is rigorously dry. Switch base to CsF or anhydrous K₃PO₄.

"Reaction Stalled" (Catalyst Poisoning)

-

Symptom: Starting material remains, no byproduct, catalyst turns black (Pd black precipitation) early.

-

Cause: The free amine at C4 is coordinating to the Pd.

-

Fix: Increase catalyst loading to 10 mol% OR use a catalyst with a tighter ligand bite angle like Pd(dppf)Cl₂ or a bulky ligand like XPhos .

"Protodeboronation"[6][7]

-

Symptom: The aryl bromide remains, but the boronic acid is gone (converted to Ar-H).

-

Fix: This is common with 2-fluoropyridines/pyrimidines. Add the boronic acid in portions or use a Boronic Ester (Pinacol ester) which is more stable than the free acid.

References

-